molecular formula C7H4O2S B2812637 Thieno[3,2-b]furan-5-carbaldehyde CAS No. 2090223-89-3

Thieno[3,2-b]furan-5-carbaldehyde

Cat. No.: B2812637
CAS No.: 2090223-89-3
M. Wt: 152.17
InChI Key: BFQHBPTXQILGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the molecular formula C7H4O2S It is a heterocyclic compound that contains both a thiophene and a furan ring fused together, with an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-carbaldehyde can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to yield moderate to good yields (up to 70%) for a variety of substrates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and cost-effective synthetic methods are often applied. This includes the use of renewable feedstocks, environmentally friendly reagents, and inexpensive catalysts to achieve sustainable processes .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]furan-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the thiophene and furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Thieno[3,2-b]furan-5-carboxylic acid.

    Reduction: Thieno[3,2-b]furan-5-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Thieno[3,2-b]furan-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]furan-5-carbaldehyde largely depends on its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Thieno[3,2-b]furan: The parent compound without the aldehyde group.

    Thieno[3,2-b]thiophene: A similar compound where the furan ring is replaced with a thiophene ring.

    Benzofuran: A compound where the thiophene ring is replaced with a benzene ring.

Uniqueness: Thieno[3,2-b]furan-5-carbaldehyde is unique due to the presence of both thiophene and furan rings fused together with an aldehyde functional group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

thieno[3,2-b]furan-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQHBPTXQILGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.